molecular formula C17H19N3OS B10862307 2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole

Cat. No.: B10862307
M. Wt: 313.4 g/mol
InChI Key: QZDCYUCETTWCMO-MUJDFKBOSA-N
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Description

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic azabicyclo structure linked to a thiadiazole ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the azabicyclo intermediate. This intermediate is then reacted with a thiadiazole precursor under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole stands out due to its unique tricyclic structure and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14?,15?/m0/s1

InChI Key

QZDCYUCETTWCMO-MUJDFKBOSA-N

Isomeric SMILES

C1[C@H]2CN3CC1CC(C3)C2OC4=NN=C(S4)C5=CC=CC=C5

Canonical SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

Origin of Product

United States

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